molecular formula C8H11NO2 B1365201 4-(2-Oxocyclopentyl)azetidin-2-one CAS No. 426260-25-5

4-(2-Oxocyclopentyl)azetidin-2-one

Cat. No. B1365201
M. Wt: 153.18 g/mol
InChI Key: UQTMIWRFRMTKNF-UHFFFAOYSA-N
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Description

4-(2-Oxocyclopentyl)azetidin-2-one, also known as OCA, is an organic compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a compound with the molecular formula C8H11NO2 .


Synthesis Analysis

The synthesis of a class of 4-(2-oxoethylidene)azetidin-2-ones has been reported by a novel Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones . Using this approach, C-3-and C-4-substituted 4-alkylideneazetidin-2-ones were obtained depending on the choice of starting azetidinone and α-diazocarbonyl compound .


Molecular Structure Analysis

The molecular structure of 4-(2-Oxocyclopentyl)azetidin-2-one is characterized by a four-membered azetidin-2-one ring attached to a cyclopentyl group . The average mass of the molecule is 153.178 Da .


Chemical Reactions Analysis

The reactivity of 4-(2-Oxocyclopentyl)azetidin-2-one is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

  • Synthesis and Transformation of Azetidin-2-ones :

    • Kaneko et al. (1986) described the synthesis of a compound equivalent to 4-(2-oxoethyl)azetidin-2-one, which was then successfully converted into azetidin-2-ones with terminally oxygenated ethyl side chains (Kaneko et al., 1986).
  • Applications in Antibiotic Synthesis :

    • Deshmukh et al. (2004) highlighted the use of azetidin-2-one as a building block for the synthesis of a wide range of biologically significant molecules, including antibiotics (Deshmukh et al., 2004).
  • Biological and Pharmacological Profile :

    • Arya et al. (2014) reviewed the biological and pharmacological profile of azetidin-2-ones, noting their wide range of activities beyond antibiotic properties (Arya et al., 2014).
  • Synthesis of Functionalized Azetidines :

    • Ye et al. (2011) explored the synthesis of functionalized azetidines, including azetidin-3-ones, which are structurally similar to azetidin-2-ones (Ye, He, & Zhang, 2011).
  • Stereocontrolled Formation of Oxygen Analogues :

    • Łysek et al. (2004) discussed the synthesis of oxygen analogues of penicillins and cephalosporins, focusing on the stereocontrol in the formation of bridgehead carbon atoms in these compounds (Łysek et al., 2004).
  • Synthesis of Biologically Active Compounds :

    • Ghuge and Murumkar (2018) discussed the synthesis and biological profile of 1,4-diaryl azetidin-2-ones, highlighting their variety of bioactivities (Ghuge & Murumkar, 2018).
  • Use as Building Blocks in Organic Synthesis :

    • Dao Thi et al. (2016) evaluated 3-methylene-4-(trifluoromethyl)azetidin-2-ones as novel building blocks in organic synthesis, enabling access to a variety of CF3-functionalized target structures (Dao Thi et al., 2016).

Safety And Hazards

The safety and hazards of 4-(2-Oxocyclopentyl)azetidin-2-one are not explicitly mentioned in the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, and future directions include the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

4-(2-oxocyclopentyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-1-2-5(7)6-4-8(11)9-6/h5-6H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTMIWRFRMTKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxocyclopentyl)azetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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